![molecular formula C22H20FN3O3 B14975030 5-(4-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14975030.png)
5-(4-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is notable for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with urea to form the pyrimidine ring. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrimidine derivatives .
Scientific Research Applications
5-(4-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2). This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby alleviating inflammation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a fluorophenyl group and a phenylethylamino group, which contribute to its distinct pharmacological properties. Similar compounds include:
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.
2,4,6-trisubstituted pyrimidines: Exhibiting antimicrobial activity against various bacterial strains.
These comparisons highlight the uniqueness of 5-(4-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE in terms of its structure and pharmacological potential.
Properties
Molecular Formula |
C22H20FN3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O3/c1-25-20(27)18-17(15-8-10-16(23)11-9-15)19(29-21(18)26(2)22(25)28)24-13-12-14-6-4-3-5-7-14/h3-11,24H,12-13H2,1-2H3 |
InChI Key |
LDAJMVGOOYMLCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


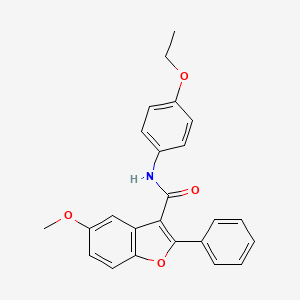
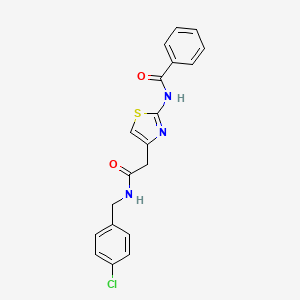
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974964.png)
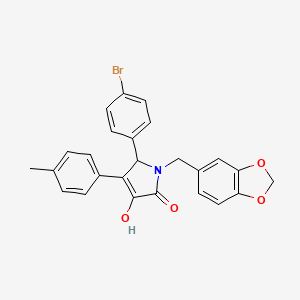
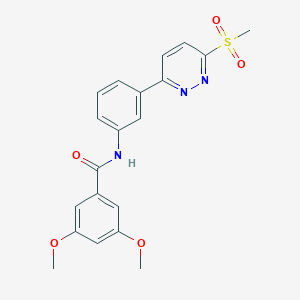
![3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B14974985.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14974986.png)
![N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974991.png)
![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)
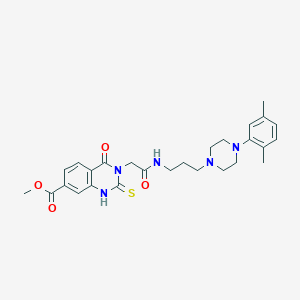
![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
